molecular formula C22H32N6O B6444779 1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549001-69-4

1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6444779
CAS No.: 2549001-69-4
M. Wt: 396.5 g/mol
InChI Key: LAPKXKKFAZMCSX-UHFFFAOYSA-N
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Description

1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a useful research compound. Its molecular formula is C22H32N6O and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.26375967 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds similar to 1-Ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exhibit significant antitumor properties. The following table summarizes key findings related to the antitumor efficacy of pyrazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole AMCF-7 (breast cancer)15EGFR inhibition
Pyrazole BA549 (lung cancer)20BRAF inhibition
Pyrazole CHeLa (cervical cancer)10Aurora-A kinase inhibition

These findings suggest that the compound could serve as a novel anticancer agent, targeting critical pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of pyrazole derivatives.
  • Acetylation : Acetylation of the piperazine nitrogen to yield the target compound.

Optimization of reaction conditions is essential for maximizing yield and purity, potentially involving advanced techniques such as continuous flow synthesis .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrazolo derivatives, researchers found that compounds with structural similarities to this compound effectively inhibited the proliferation of various cancer cell lines through specific kinase inhibition pathways .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of pyrazolo compounds demonstrated that these derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPKXKKFAZMCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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